molecular formula C20H16BrN3O3 B2970945 (E)-4-[[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid CAS No. 957047-72-2

(E)-4-[[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid

Cat. No. B2970945
CAS RN: 957047-72-2
M. Wt: 426.27
InChI Key: BJXCGXTWMPCNRH-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-[[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C20H16BrN3O3 and its molecular weight is 426.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Researchers have explored the synthesis of novel heterocyclic compounds with expected antibacterial activities from 4-(4-bromophenyl)-4-oxobut-2-enoic acid. This acid serves as a key starting material for preparing a series of derivatives, including aroylacrylic acids, pyridazinones, and furanones. These compounds have been synthesized through reactions under Aza–Michael addition conditions and further modifications to form novel heterocycles. The antibacterial activities of these compounds indicate their potential for developing new antimicrobial agents (El-Hashash et al., 2015).

Regioselective Diastereomeric Michael Adducts

Another study focused on the regioselective formation of diastereomeric Michael adducts using 4-(4-acetylamino/bromophenyl)-4-oxobut-2-enoic acids. These adducts served as key starting materials for synthesizing heterocyclic compounds, including pyridazinone and furanone derivatives. The research highlighted the importance of steric factors in regioselectivity and the potential of these compounds in developing new chemical entities (El-Hashash & Rizk, 2016).

Biological Activity

Substituted 2-methylenhydrazino-4-aryl-4-oxobut-2-enoic acids and their derivatives have been synthesized for evaluating their anti-inflammatory, analgesic, and antimicrobial activities. This research underscores the compound's versatility as a precursor for producing bioactive molecules with potential therapeutic applications (Пулина et al., 2009).

Neuroprotective Agents

In the realm of neuroprotection, derivatives of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters have been identified as potent inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases. These compounds represent a promising avenue for the development of new neuroprotective agents (Drysdale et al., 2000).

Anticancer and Anticonvulsant Properties

Research into the anticancer and anticonvulsant properties of related compounds has demonstrated the potential of these molecules in medical applications. For instance, certain enaminones have been investigated for their anticonvulsant properties and structure-activity relationships to design new anticonvulsant agents (Edafiogho et al., 2003).

properties

IUPAC Name

(E)-4-[[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O3/c21-16-8-6-14(7-9-16)20-15(12-22-18(25)10-11-19(26)27)13-24(23-20)17-4-2-1-3-5-17/h1-11,13H,12H2,(H,22,25)(H,26,27)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXCGXTWMPCNRH-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CNC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.